molecular formula C7H12O2 B13578599 5-Methyl-1,6-dioxaspiro[2.5]octane

5-Methyl-1,6-dioxaspiro[2.5]octane

Cat. No.: B13578599
M. Wt: 128.17 g/mol
InChI Key: JYRSMJSEYCVYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,6-dioxaspiro[2.5]octane is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a spiro compound, meaning it has a unique structure where two rings are connected through one common atom. This compound is primarily used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,6-dioxaspiro[2.5]octane can be achieved through various methods. One common method involves the reaction of 4-methylenetetrahydropyran with an organic peroxo compound . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency . The industrial production methods are designed to be scalable and cost-effective, meeting the demands of research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,6-dioxaspiro[2.5]octane undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and ring-opening reactions. For example, it reacts with nucleophiles such as methanol, phenols, thiols, and thiourea, leading to the fission of the oxirane ring .

Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For instance, the reaction with methanol in the presence of concentrated sulfuric acid at low temperatures results in the formation of 4-hydroxy-4-(methoxymethyl)tetrahydropyran . Similarly, reactions with phenols in a sodium hydroxide solution at elevated temperatures yield 4-hydroxy-4-(aryloxymethyl)tetrahydropyrans .

Major Products Formed: The major products formed from these reactions include various hydroxy and methoxy derivatives of tetrahydropyran. These products are often of interest due to their potential biological activity and applications in organic synthesis .

Mechanism of Action

The mechanism of action of 5-Methyl-1,6-dioxaspiro[2.5]octane involves the fission of the oxirane ring when it reacts with nucleophiles. This reaction follows the Krasuskii rule, where the ring opens at the least substituted carbon atom . The resulting products can then undergo further reactions, leading to the formation of various functional derivatives.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-Methyl-1,6-dioxaspiro[2.5]octane include 1,6-dioxaspiro[2.5]octane and 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione . These compounds share the spiro structure but differ in their substituents and functional groups.

Uniqueness: What sets this compound apart is its methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile compound in organic synthesis, offering unique pathways for the creation of complex molecules.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-methyl-1,6-dioxaspiro[2.5]octane

InChI

InChI=1S/C7H12O2/c1-6-4-7(5-9-7)2-3-8-6/h6H,2-5H2,1H3

InChI Key

JYRSMJSEYCVYTG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCO1)CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.